molecular formula C18H24N6O3S2 B10931314 ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate

ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B10931314
M. Wt: 436.6 g/mol
InChI Key: XMXSXOVCZIURHM-UHFFFAOYSA-N
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Description

Ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate is a complex organic compound featuring a pyrazolo[4,3-d]pyrimidine core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the thiazole ring and the attachment of various functional groups. Common reagents used in these reactions include ethyl esters, amines, and sulfur-containing compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[4,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different functional groups, leading to variations in their properties and applications.

    Thiazole derivatives: Compounds with a thiazole ring and different substituents can exhibit diverse biological activities and chemical reactivity.

    Sulfanyl-containing compounds:

Properties

Molecular Formula

C18H24N6O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

ethyl 4-[(6-ethyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanylmethyl]-2-(propylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H24N6O3S2/c1-5-8-19-17-21-12(14(29-17)16(26)27-7-3)10-28-18-22-11-9-20-23(4)13(11)15(25)24(18)6-2/h9H,5-8,10H2,1-4H3,(H,19,21)

InChI Key

XMXSXOVCZIURHM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C(S1)C(=O)OCC)CSC2=NC3=C(C(=O)N2CC)N(N=C3)C

Origin of Product

United States

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